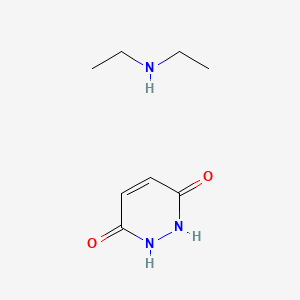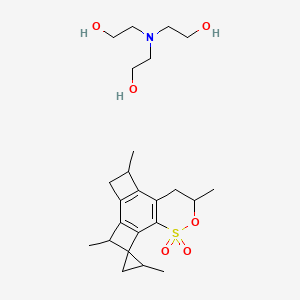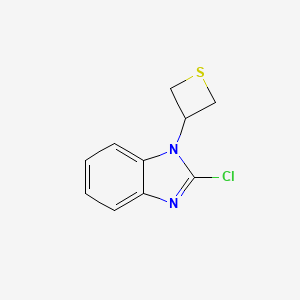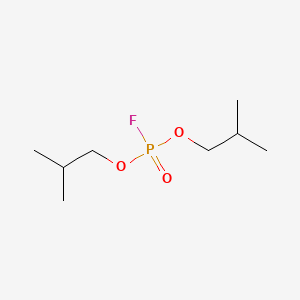
Phosphorofluoridic acid, bis(2-methylporpyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorofluoridic acid, bis(2-methylpropyl) ester, also known as diisobutyl phosphorofluoridate, is an organophosphorus compound. It is a colorless liquid that is highly toxic and has been used in various chemical and biological applications. This compound is known for its ability to inhibit cholinesterase, making it a potent neurotoxin.
Métodos De Preparación
The synthesis of phosphorofluoridic acid, bis(2-methylpropyl) ester typically involves the reaction of phosphorus trichloride with isobutanol, followed by chlorination of the resulting intermediate and conversion to the diisobutyl chlorophosphate using sodium fluoride . This method is commonly used in industrial settings due to its efficiency and scalability.
Análisis De Reacciones Químicas
Phosphorofluoridic acid, bis(2-methylpropyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphorofluoridic acid, bis(2-methylpropyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorofluoridate esters.
Biology: Due to its cholinesterase inhibitory properties, it is used in studies related to neurotoxicity and enzyme inhibition.
Medicine: It has been investigated for its potential use in developing treatments for conditions involving cholinesterase dysfunction.
Industry: This compound is used in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The primary mechanism of action of phosphorofluoridic acid, bis(2-methylpropyl) ester involves the inhibition of cholinesterase enzymes. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of muscles, glands, and central nervous system neurons, which can lead to various toxic effects .
Comparación Con Compuestos Similares
Phosphorofluoridic acid, bis(2-methylpropyl) ester is similar to other organophosphorus compounds such as diisopropyl fluorophosphate and sarin. it is unique in its specific ester structure, which influences its reactivity and toxicity. Similar compounds include:
Diisopropyl fluorophosphate: Another cholinesterase inhibitor with a similar mechanism of action.
Sarin: A highly toxic nerve agent with a similar inhibitory effect on cholinesterase.
Tabun: Another organophosphorus compound with similar applications and toxicity.
Phosphorofluoridic acid, bis(2-methylpropyl) ester stands out due to its specific ester configuration, which can affect its interaction with biological targets and its overall stability.
Propiedades
Número CAS |
563-22-4 |
|---|---|
Fórmula molecular |
C8H18FO3P |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
1-[fluoro(2-methylpropoxy)phosphoryl]oxy-2-methylpropane |
InChI |
InChI=1S/C8H18FO3P/c1-7(2)5-11-13(9,10)12-6-8(3)4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
WUSAGAYGKIFWTG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COP(=O)(OCC(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


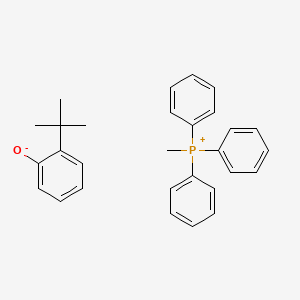
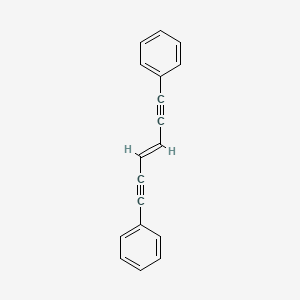

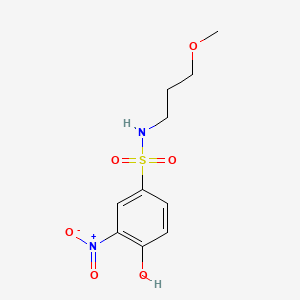

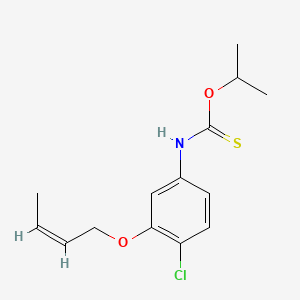

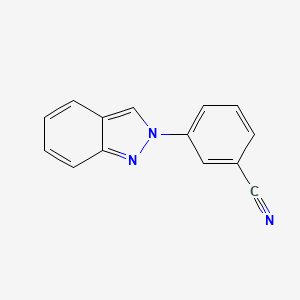
![3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12688835.png)

![N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide](/img/structure/B12688846.png)
